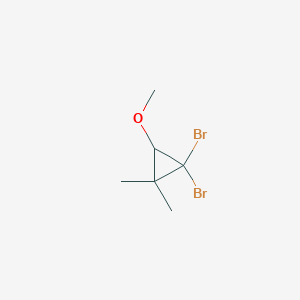
1,1-Dibromo-3-methoxy-2,2-dimethylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-3-methoxy-2,2-dimethylcyclopropane is an organic compound with the molecular formula C₆H₁₀Br₂O It is a cyclopropane derivative characterized by the presence of two bromine atoms, a methoxy group, and two methyl groups attached to the cyclopropane ring
Vorbereitungsmethoden
The synthesis of 1,1-dibromo-3-methoxy-2,2-dimethylcyclopropane typically involves the reaction of 1-methoxy-2-methylpropene with bromine in the presence of a suitable solvent. The reaction proceeds through the formation of a bromonium ion intermediate, followed by nucleophilic attack by the bromide ion to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,1-Dibromo-3-methoxy-2,2-dimethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding cyclopropane derivative without bromine atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the methoxy group to form carboxylic acids.
Common reagents and conditions used in these reactions include bromine, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-3-methoxy-2,2-dimethylcyclopropane is an organic compound with a cyclopropane structure that includes two bromine atoms and a methoxy group. It has a chemical formula of CHBrO. The compound's structure suggests its reactivity and potential use in organic synthesis and medicinal chemistry.
Applications
- Organic Synthesis this compound can be used as an intermediate in synthesizing complex organic molecules. Dimethylated compounds can be efficiently prepared from dibromo compounds using higher-order organocuprates with 8,8-dibromobicyclo[5.1.0]octane, followed by adding methyl iodide in situ .
- Pesticides The structural properties of this compound make it potentially useful in the development of pesticides. For example, cyclopropanecarboxylic acid derivatives are used in pyrethroid insecticides .
Related Compounds
Several compounds share structural similarities with this compound, differing in halogen substitution and functional groups, which can influence their chemical behavior and applications:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| 1-Bromo-3-methoxy-2,2-dimethylcyclopropane | One bromine atom | Less reactive due to fewer halogens |
| 1,1-Dichloro-3-methoxy-2,2-dimethylcyclopropane | Two chlorine atoms | Potentially different reactivity profile |
| 1-Methoxy-3-bromo-2,2-dimethylcyclopropane | No additional bromine | May exhibit different biological activity |
| 1,1-Dibromo-2-isopropyl-3-methoxycyclopropane | Isopropyl group addition | Alters steric hindrance and reactivity |
Wirkmechanismus
The mechanism by which 1,1-dibromo-3-methoxy-2,2-dimethylcyclopropane exerts its effects involves the interaction of its functional groups with various molecular targets. The bromine atoms and methoxy group can participate in nucleophilic and electrophilic reactions, respectively, influencing the reactivity and stability of the compound. The cyclopropane ring’s strained structure also contributes to its unique reactivity, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
1,1-Dibromo-3-methoxy-2,2-dimethylcyclopropane can be compared with other similar compounds, such as:
1,1-Dibromo-2,2-dimethylcyclopropane: Lacks the methoxy group, resulting in different reactivity and applications.
1,1-Dibromo-3-methoxycyclopropane: Lacks the two methyl groups, affecting its steric properties and reactivity.
1,1-Dibromo-2,2-dimethoxycyclopropane:
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
75814-47-0 |
|---|---|
Molekularformel |
C6H10Br2O |
Molekulargewicht |
257.95 g/mol |
IUPAC-Name |
1,1-dibromo-3-methoxy-2,2-dimethylcyclopropane |
InChI |
InChI=1S/C6H10Br2O/c1-5(2)4(9-3)6(5,7)8/h4H,1-3H3 |
InChI-Schlüssel |
JICBFYROJPUNNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(C1(Br)Br)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















